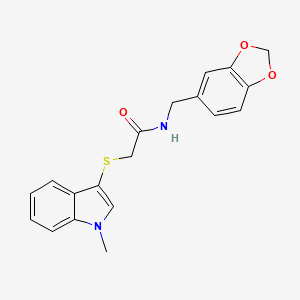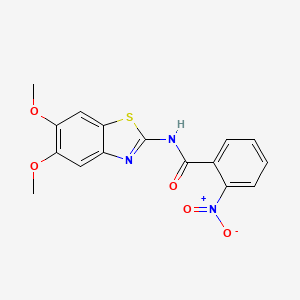
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate is a chemical compound that has been widely used in scientific research. This compound is a member of the ester family and is commonly referred to as TBOA. TBOA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Aplicaciones Científicas De Investigación
1. C-H Bond Activation Studies
A study by Crosby, Clarkson, and Rourke (2009) explored the interaction of a similar compound, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, with K(2)PtCl(4), resulting in the activation of sp(2) and sp(3) C-H bonds. This research is significant in understanding the delicate balance between different types of cyclometalations in chemical reactions (Crosby, Clarkson, & Rourke, 2009).
2. Novel Synthetic Methods
Vaid et al. (2013) developed an efficient eight-step synthesis of a complex compound starting from oxoacetic acid monohydrate, involving a series of reactions, including condensation, reductive amination, and protection. This synthesis path provides insight into the versatility and potential of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate in complex organic syntheses (Vaid et al., 2013).
3. Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized a derivative of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate and evaluated its antibacterial and anthelmintic activity. The study revealed moderate anthelmintic activity and poor antibacterial activity, indicating potential biomedical applications (Sanjeevarayappa et al., 2015).
4. Fluorination and Aromatization Processes
Bienvenu et al. (2002) described a method to transform 4-tert-Butylphenols into 4-fluorophenols, which is closely related to the tert-butyl 2-(4-fluorophenyl)-2-oxoacetate structure. This study contributes to the understanding of the oxidative fluorination and acid-catalyzed aromatization processes (Bienvenu et al., 2002).
5. Application in Organic Letters
A study by Hermann and Brückner (2018) on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are structurally similar to tert-butyl 2-(4-fluorophenyl)-2-oxoacetate, demonstrated their application in organic letters, showcasing their reactivity and potential in organic synthesis (Hermann & Brückner, 2018).
Propiedades
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKKUGZTFMRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2414372.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)


![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)

![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)

![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)